molecular formula C9H19N B1462426 N-(2-methylpropyl)cyclopentanamine CAS No. 42870-64-4

N-(2-methylpropyl)cyclopentanamine

Cat. No.: B1462426
CAS No.: 42870-64-4
M. Wt: 141.25 g/mol
InChI Key: CVKXFVVZAOTNNJ-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)cyclopentanamine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Tracer for NR2B Subunit-containing NMDA Receptors

N-(2-methylpropyl)cyclopentanamine derivatives have been investigated for their potential in neuroimaging. Specifically, a study focused on the development of a positron emission tomography (PET) ligand for the NR2B binding site of the NMDA receptor. This receptor is crucial in learning and memory processes and is thought to be involved in neurodegenerative disorders like Alzheimer's disease. The derivative radiolabeled with carbon-11 showed promise as a PET ligand, potentially offering a method to assess NMDA receptor bioavailability in vivo. However, challenges were noted, including high sigma-1 receptor binding which might limit its application for imaging NR2B subunit-containing NMDAr. The study indicates the need for further research to explore the potential of this compound in neuroimaging applications (Christiaans et al., 2014).

Chemotherapy and Pharmacokinetics

Another line of research has explored the applications of this compound derivatives in chemotherapy. A study examined the pharmacokinetics of TZT-1027 (a derivative not strictly this compound but related), aiming to understand its toxicity and determine the maximum tolerated dose. The study's findings contribute to a better understanding of the pharmacokinetics of such compounds and their potential therapeutic applications, with the derivative showing promise in treating advanced solid tumors (de Jonge et al., 2005).

Molecular Coordination and Catalytic Activity

The compound's derivatives have been used to synthesize complexes with metals such as cobalt(II), copper(II), and zinc(II). These complexes were studied for their structural characteristics and catalytic activities. The research found that the introduction of bulky methyl substituents on the cyclopentanamine derivative influenced the catalytic activities of these complexes, offering insights into designing catalysts for specific applications, such as polymerization processes (Shin et al., 2016).

Properties

IUPAC Name

N-(2-methylpropyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(2)7-10-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKXFVVZAOTNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42870-64-4
Record name N-(2-methylpropyl)cyclopentanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of cyclopentanone (10 g, 0.12 mol) and isobutyl amine (29.5 ml, 0.297 mol) was heated at 70° C. for 3 h under nitrogen. After cooling to 0° C., absolute ethanol (50 ml) was added to the reaction mixture, followed by sodium borohydride (6.59 g, 0.178 mol) in portions. The reaction mixture stirred at RT for 12 h, the solvent was removed under vacuum. The residue was taken up in MTBE and washed with water and brine. The organic layer was dried over Na2SO4, evaporated to dryness and the crude was purified by chromatography using silica gel (60-120 mesh), dichloromethane\methanol as eluent to afford of the titled compound as a yellow liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29.5 mL
Type
reactant
Reaction Step One
Quantity
6.59 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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